molecular formula C19H20N6O4 B12471990 N'-Benzyl-N-(2,5-dimethoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine

N'-Benzyl-N-(2,5-dimethoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine

Katalognummer: B12471990
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: LBNUHXKDYFCYHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Nitro Group: Nitration reactions using reagents such as nitric acid or nitrating mixtures.

    Substitution Reactions: Introducing the benzyl and dimethoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as intermediates in chemical processes.

Wirkmechanismus

The mechanism of action of N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine: A similar compound with different substituents.

    N4-benzyl-N2-(2,5-dimethoxyphenyl)pyrimidine-2,4,6-triamine: A compound with similar core structure but different functional groups.

Uniqueness

N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C19H20N6O4

Molekulargewicht

396.4 g/mol

IUPAC-Name

4-N-benzyl-2-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C19H20N6O4/c1-28-13-8-9-15(29-2)14(10-13)22-19-23-17(20)16(25(26)27)18(24-19)21-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H4,20,21,22,23,24)

InChI-Schlüssel

LBNUHXKDYFCYHG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.